4-Dehydroxy-2-hydroxy Olsalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Dehydroxy-2-hydroxy Olsalazine, also known as disodium azodisalicylate, is a compound that has gained interest in scientific research due to its potential applications in various fields. It is an anti-inflammatory aminosalicylate used in the treatment of inflammatory bowel disease and ulcerative colitis . The active component of olsalazine is mesalamine (5-aminosalicylic acid, 5-ASA) .

Synthesis Analysis

Olsalazine analogs are prepared in high yields by a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid in water under microwave irradiation .Molecular Structure Analysis

The molecular formula of 4-Dehydroxy-2-hydroxy Olsalazine is C14H10N2O6 and its molecular weight is 302.24 .Applications De Recherche Scientifique

Colonic pH-Responsive Drug Delivery

Olsalazine has been utilized in the development of colonic pH-responsive drug delivery systems. These systems are designed to release drugs in response to the pH levels of the colon, which is beneficial for targeted therapy in conditions like inflammatory bowel disease (IBD). The multilayer microspheres containing Olsalazine exhibit an excellent capability in suppressing harmful flora and bio-adhesion effects, which extends the duration of local medicine .

Anti-Inflammatory Applications

As an anti-inflammatory agent, Olsalazine blocks the production of cyclooxygenase (COX)-derived products of arachidonic acid metabolism. This mechanism is particularly useful in alleviating inflammation associated with ulcerative colitis, a form of IBD .

Modulation of Gut Flora

The application of Olsalazine-loaded microspheres has shown promise in modulating gut flora. This is significant for scientific research into treatments for gastrointestinal disorders where the balance of gut microbiota plays a crucial role .

Water and Sodium Absorption

Research indicates that Olsalazine can affect water and sodium absorption in the body. This property could have potential applications in managing conditions related to fluid and electrolyte balance .

Drug Synthesis and Design

The chemical structure of Olsalazine may be used as a model for synthesizing new drugs with similar or improved therapeutic effects. The research into its electronic nature could inform the design of compounds with specific desired properties .

Study of Drug Interactions

Olsalazine’s interactions with other medications and its mechanism of action provide a valuable field of study for understanding drug interactions and optimizing pharmacotherapy .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Dehydroxy-2-hydroxy Olsalazine is the cyclooxygenase (COX) and lipoxygenase enzymes . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .

Mode of Action

4-Dehydroxy-2-hydroxy Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) . It comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . The compound exerts its anti-inflammatory effect by inhibiting the COX and lipoxygenase enzymes, subsequently reducing the production of pro-inflammatory factors .

Biochemical Pathways

The compound affects the arachidonic acid metabolism pathway . By inhibiting the COX and lipoxygenase enzymes, it blocks the production of pro-inflammatory factors derived from arachidonic acid .

Pharmacokinetics

Approximately 2.4% of a single 1.0 g oral dose is absorbed . The remaining 98 to 99% of an oral dose will reach the colon where each molecule is rapidly converted into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria .

Result of Action

The two molecules of 5-ASA released in the colon mediate therapeutic effects . Mesalamine mediates an anti-inflammatory action on epithelial cells of the colon . This results in the alleviation of inflammation in conditions like ulcerative colitis .

Action Environment

The action of 4-Dehydroxy-2-hydroxy Olsalazine is influenced by the environment within the colon. The low prevailing redox potential in the colon facilitates the cleavage of the azo bridge, releasing the active 5-ASA molecules . The presence of colonic bacteria is also essential for this conversion .

Propriétés

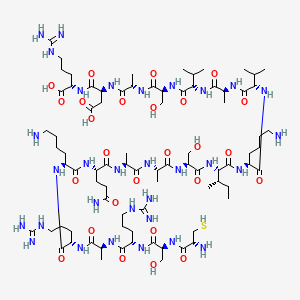

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Dehydroxy-2-hydroxy Olsalazine involves the conversion of Olsalazine to the target compound by removing two hydroxyl groups.", "Starting Materials": [ "Olsalazine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dissolve Olsalazine in methanol", "Add sodium hydroxide to the solution and stir for 1 hour", "Acidify the solution with hydrochloric acid to pH 2", "Extract the solution with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the crude product", "Purify the crude product by column chromatography using ethyl acetate and water as eluent", "Obtain 4-Dehydroxy-2-hydroxy Olsalazine as a white solid" ] } | |

Numéro CAS |

752188-68-4 |

Nom du produit |

4-Dehydroxy-2-hydroxy Olsalazine |

Formule moléculaire |

C14H10N2O6 |

Poids moléculaire |

302.242 |

Nom IUPAC |

3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |

Clé InChI |

MXSSQQQBVXWNMA-CHHVJCJISA-N |

SMILES |

C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |

Synonymes |

3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)